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Compound of Interest

Compound Name:
3-Phenyl-3-

(trifluoromethyl)morpholine

CAS No.: 1639963-96-4

Cat. No.: B2457337 Get Quote

Executive Summary & Strategic Analysis
The morpholine ring is a privileged scaffold in medicinal chemistry, improving metabolic stability

and solubility. However, the introduction of a trifluoromethyl (

) group geminal to a phenyl ring at the C3 position creates a sterically congested quaternary
center that defies standard synthetic approaches.

The Challenge: Standard nucleophilic substitutions (e.g., reacting a 3,3-disubstituted oxirane

with an amine) often fail due to the electron-withdrawing nature of the

group (destabilizing transition states) and extreme steric hindrance.

The Solution: This protocol details a robust, convergent "Build-and-Cyclize" strategy. Instead of

functionalizing an existing morpholine ring, we construct the quaternary center first via a

Strecker-type reaction, followed by a reduction-acylation-reduction sequence to close the ring.

This method avoids difficult

reactions at the quaternary center.

Synthetic Pathway Visualization
The following flow diagram illustrates the logic of the chosen pathway, highlighting the critical

"Quaternary Center Construction" phase followed by "Ring Closure."
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2,2,2-Trifluoroacetophenone
(Starting Material)

Step 1: Strecker Reaction
(TMSCN, Benzylamine)

Imine Formation Intermediate:
α-Amino Nitrile

Nucleophilic Attack Step 2: Hydrolysis & Reduction
(H2SO4 then LiAlH4)

Functional Group Interconversion Intermediate:
Amino Alcohol

Reduction Step 3: Acylation & Cyclization
(Chloroacetyl Chloride)

Ring Closure Intermediate:
Morpholin-3-one

Lactam Formation Step 4: Lactam Reduction
(BH3·THF)

Deoxygenation
Target:

3-Phenyl-3-(trifluoromethyl)
morpholine
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Caption: Logical flow for constructing the sterically hindered 3,3-disubstituted morpholine core.

Detailed Experimental Protocol
Phase 1: Construction of the Quaternary Center
(Strecker Reaction)
Objective: Install the nitrogen and carbon framework on the trifluoromethyl ketone.

Reagents: 2,2,2-Trifluoro-1-phenylethanone (1.0 equiv), Benzylamine (1.1 equiv),

Trimethylsilyl cyanide (TMSCN, 1.2 equiv),

(Catalytic).

Solvent: Dichloromethane (DCM), anhydrous.

Procedure:

Imine Formation: In a flame-dried flask under Argon, dissolve 2,2,2-trifluoro-1-

phenylethanone in anhydrous DCM. Add benzylamine and stir for 30 minutes. The

group activates the ketone, facilitating rapid imine formation.

Cyanation: Cool the mixture to 0°C. Add TMSCN dropwise (Caution: HCN source). Add

catalytic

to activate the imine.

Reaction: Allow to warm to room temperature (RT) and stir for 12–16 hours. Monitor by TLC

(disappearance of ketone).

Workup: Quench with saturated ngcontent-ng-c1352109670="" _nghost-ng-c1270319359=""

class="inline ng-star-inserted">
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. Extract with DCM. The product is the

-amino nitrile.[1][2][3]

Critical Insight: The use of TMSCN is safer than KCN/HCN but requires strict anhydrous

conditions to prevent premature hydrolysis. The benzyl group protects the nitrogen and aids in

purification.

Phase 2: Synthesis of the Amino Alcohol Linker
Objective: Convert the nitrile to a primary alcohol, creating the necessary 1,2-amino alcohol

motif.

Reagents: Conc.

,

(Lithium Aluminum Hydride).

Procedure:

Hydrolysis: Treat the

-amino nitrile with conc.

(or HCl/AcOH) at 60°C to hydrolyze the nitrile to the

-amino acid (or amide).

Reduction: Suspend the crude acid in dry THF. Cool to 0°C. Carefully add

(2.5 equiv). Reflux for 4 hours.

Quench: Perform a Fieser workup (Water, 15% NaOH, Water) to precipitate aluminum salts.

Filter and concentrate.

Product:2-(Benzylamino)-3,3,3-trifluoro-2-phenylpropan-1-ol.

Validation Point: Check IR spectroscopy. The nitrile peak (~2200 cm⁻¹) should disappear, and a

broad OH stretch (~3400 cm⁻¹) should appear.
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Phase 3: Morpholine Ring Closure
Objective: Cyclize the amino alcohol. Direct alkylation with 1,2-dibromoethane is often low-

yielding due to the steric bulk of the quaternary center. We use a two-step Acylation-Reduction

sequence which is kinetically favored.

Reagents: Chloroacetyl chloride (1.2 equiv),

(2.0 equiv), NaH (1.5 equiv),

.

Procedure:

Acylation: Dissolve the amino alcohol in dry THF at 0°C. Add

followed by chloroacetyl chloride. This selectively acylates the nitrogen (or oxygen, but
rearranges) to form the

-chloroacetamide.

Cyclization (Lactamization): Add NaH (60% dispersion) to the reaction mixture. Heat to 60°C.

The alkoxide generated intramolecularly displaces the chloride, forming the morpholin-3-one

(lactam).

Final Reduction: Cool the lactam solution to 0°C. Add

(1M solution, 3.0 equiv). Reflux for 4 hours to reduce the amide carbonyl to the methylene
group.

Workup: Quench with MeOH/HCl to break the amine-borane complex. Basify with NaOH and

extract with EtOAc.

Data Summary & Troubleshooting
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Parameter Specification / Range Troubleshooting Tip

Reaction Molarity 0.1 M - 0.5 M

Higher concentrations in Step

1 favor conversion but may

increase exotherms.

Temperature (Step 1)
0°C

RT

Do not heat the Strecker

reaction;

imines are prone to reversion.

Reduction (Step 2) Reflux (THF)

If conversion is incomplete,

ensure the intermediate acid is

fully dry before LAH addition.

Cyclization (Step 3) 60°C

If uncyclized intermediate

persists, add catalytic KI

(Finkelstein condition) to

accelerate displacement.

Yield Expectation 45-60% (Overall)

Loss usually occurs during the

hydrolysis of the sterically

hindered nitrile.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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